molecular formula C12H19Cl2N3 B1288257 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride CAS No. 94276-03-6

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

Cat. No.: B1288257
CAS No.: 94276-03-6
M. Wt: 276.2 g/mol
InChI Key: XLRFQSLBBJWMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a benzimidazole-derived compound characterized by a pentylamine chain linked to the 2-position of the benzimidazole core, with two hydrochloride counterions. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for experimental applications in drug discovery and biochemical assays.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRFQSLBBJWMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94276-03-6
Record name 1H-benzimidazolemethylbutylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride typically involves the reaction of o-phenylenediamine with glycine in the presence of hydrochloric acid. The reaction mixture is heated in a high-pressure reactor at 120°C for 48 hours. After cooling, the pH is adjusted to around 8 using concentrated ammonia, and the product is crystallized out by cooling to below 4°C. The solid product is then filtered and recrystallized from distilled water, with activated charcoal used for decolorization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : To form N-oxides.
  • Reduction : Converting it into various amine derivatives.
  • Substitution : Introducing different functional groups through nucleophilic substitution reactions.

Biological Activities

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride exhibits several significant biological activities:

Antimicrobial and Antiviral Properties

Research indicates that compounds within the benzimidazole class possess antimicrobial and antiviral properties. The specific interactions of this compound with biological systems may inhibit the activity of certain enzymes and receptors, leading to therapeutic effects against infections.

Anticancer Potential

Ongoing studies are exploring its potential as an anticancer agent. The mechanism of action may involve inhibition of DNA synthesis and disruption of cellular processes crucial for cancer cell proliferation.

Scientific Research Applications

The applications of this compound span several scientific fields:

Application AreaDescription
Medicinal Chemistry Used in the development of novel therapeutic agents targeting various diseases.
Biological Research Investigated for its potential antimicrobial and antiviral effects.
Material Science Explored for use in developing new materials with specific properties.
Pharmaceutical Development Integral in synthesizing complex pharmaceutical compounds.

Case Studies and Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of benzimidazole, including this compound, exhibited significant antibacterial activity against various strains of bacteria, suggesting its utility in developing new antibiotics.
  • Anticancer Research : Another investigation highlighted the compound's ability to disrupt cancer cell growth through mechanisms involving apoptosis and cell cycle arrest, indicating its promise as a lead compound in cancer therapy.
  • Material Development : Research into novel materials has shown that incorporating benzimidazole derivatives can enhance the properties of polymers used in drug delivery systems, improving their efficacy and stability.

Mechanism of Action

The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents/Modifications Physicochemical Properties Applications/Research Context
5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride Benzimidazole + pentylamine chain Dihydrochloride salt High solubility in polar solvents Biochemical assays, receptor studies
N-(1H-Benzo[d]imidazol-2-yl)-N'-tosylhexanamidine Benzimidazole + hexanamidine chain Tosyl (p-toluenesulfonyl) group Lipophilic; sulfonyl enhances stability Synthetic intermediates for drug discovery
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzimidazole + esterified butanoate Ethyl ester, methyl group at N1 Moderate polarity; ester hydrolysis susceptibility Prodrug design, enzymatic studies
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol Benzimidazole + propanol chain Trifluoromethyl group at C5 Enhanced metabolic stability Fluorinated drug candidates

Key Differences and Implications

Substituent Effects on Reactivity and Stability The dihydrochloride salt in the target compound improves solubility, critical for in vitro assays, whereas non-salt analogs like N'-tosylhexanamidine () exhibit higher lipophilicity, favoring membrane permeability . The trifluoromethyl group in 3-[5-(CF₃)-benzimidazol-2-yl]propan-1-ol () increases electron-withdrawing effects and metabolic resistance, contrasting with the electron-donating amine group in the target compound .

Synthetic Accessibility

  • Copper-catalyzed coupling () efficiently generates N-sulfonylamidines but requires specialized catalysts. In contrast, the target compound’s synthesis likely involves straightforward alkylation of benzimidazole followed by salt formation .
  • Ethyl ester derivatives () are synthesized via Schiff base formation and hydrolysis, highlighting the versatility of benzimidazole in modular drug design .

Pharmacological Potential The pentan-1-amine chain in the target compound may interact with amine receptors (e.g., GPCRs), while tosyl groups () or trifluoromethyl moieties () could target enzymes like sulfotransferases or cytochrome P450 isoforms .

Research Findings

  • Compounds with sulfonyl groups () show enhanced stability in acidic conditions, making them viable for oral drug formulations .
  • Ester-containing derivatives () are prone to hydrolysis, limiting their use in vivo but useful as prodrugs activated in specific tissues .
  • The discontinued status of this compound () suggests challenges in scalability or stability compared to trifluoromethyl analogs (), which remain commercially available .

Biological Activity

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C12H19Cl2N3C_{12}H_{19}Cl_2N_3, and its IUPAC name is 5-(1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride. The compound features a benzimidazole ring, which is known for its role in numerous bioactive compounds, contributing to its pharmacological potential .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions in enzymes, which may lead to either inhibition or activation depending on the target enzyme. Furthermore, it can modulate protein functions involved in signal transduction pathways, influencing cellular processes such as proliferation and apoptosis .

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

  • Studies have shown that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often compare favorably against standard antibiotics like ciprofloxacin .

2. Anticancer Potential

  • The compound has been investigated for its anticancer properties, particularly its ability to inhibit key signaling pathways involved in tumor growth. Research indicates that benzimidazole derivatives can inhibit the VEGFR-2 kinase, a target in cancer therapy, with some compounds showing IC50 values as low as 0.03 μM against this target .

3. Antiviral Properties

  • Preliminary studies suggest that similar benzimidazole compounds exhibit antiviral activity, although specific data on this compound remains limited. The mechanism may involve interference with viral replication processes or modulation of host cell responses .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/PathwaysObserved EffectsReference
AntimicrobialS. aureus, E. coliSignificant inhibition (MIC values < 50 µg/ml)
AnticancerVEGFR-2IC50 = 0.03 μM; inhibits tumor growth
AntiviralVarious virusesPotential inhibition of viral replication

Case Study: Anticancer Activity

In a study focused on the anticancer potential of benzimidazole derivatives, researchers synthesized various analogs of this compound and evaluated their effects on cancer cell lines. One notable finding was that certain derivatives exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.